N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[3.2.1]octan-3-amine
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[321]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiadiazole ring
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S2/c1-7(12-15-14-8(2)16-12)13-9-5-10-3-4-11(6-9)17-10/h7,9-11,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOILHIDXZRZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(C)NC2CC3CCC(C2)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[3.2.1]octan-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the bicyclic octane moiety. Common reagents used in these reactions include sulfur sources, such as thiourea, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[32
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: Its potential bioactivity could lead to the development of new therapeutic agents.
Industry: The compound’s properties may make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[3.2.1]octan-3-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring and the bicyclic structure may allow the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modification of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-8-thiabicyclo[3.2.1]octan-3-amine: shares similarities with other thiadiazole-containing compounds, such as 2-amino-5-methyl-1,3,4-thiadiazole and 2-ethyl-5-methyl-1,3,4-thiadiazole.
Bicyclic amines: Compounds like 8-azabicyclo[3.2.1]octane and its derivatives also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of a thiadiazole ring with a bicyclic octane structure. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for further study and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
